molecular formula C7H13NO3 B3065953 7-Amino-7-oxoheptanoic acid CAS No. 6705-64-2

7-Amino-7-oxoheptanoic acid

Cat. No. B3065953
CAS RN: 6705-64-2
M. Wt: 159.18 g/mol
InChI Key: AZGGBVDRZUZSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 7-Amino-7-oxoheptanoic acid is characterized by the presence of an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Methyl 7-Oxoheptanoate : Methyl 7-oxoheptanoate, derived from 7-amino-7-oxoheptanoic acid, has been utilized for synthesizing 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a crucial intermediate in the preparation of prostaglandins. Various methods for preparing this compound include using cycloheptanone, 1-methoxycycloheptene, suberic acid, methyl 7-iodoheptanoate, and 6-bromohexanoic acid or E-caprolactone (Ballini & Petrini, 1984).

  • Chemical Synthesis and Analysis : The conversion of cycloheptanone to methyl 7-oxoheptanoate can be monitored by gas chromatography, providing an efficient method for analyzing reaction mixtures in the synthesis process. This approach is vital for the large-scale production of prostaglandins (Wakharkar et al., 1994).

Biotechnological Applications

  • D-Amino Acid Oxidase Enzyme (DAAO) Applications : DAAO, a flavoenzyme, plays a critical role in various biotechnological applications. DAAO is utilized in biocatalysis to convert cephalosporin C into 7-amino cephalosporanic acid, an essential precursor for semisynthetic cephalosporins. Microbial variants of DAAO, especially those from organisms like Trigonopsis variabilis and Rhodotorula gracilis, are preferred for these applications due to their high expression levels and favorable properties for biotechnological use (Pollegioni et al., 2008).

Medicinal Chemistry and Drug Development

  • Synthesis of Antiproliferative Compounds : Compounds like 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, which are derived from 7-amino-7-oxoheptanoic acid, have been synthesized and shown to exhibit cytotoxic properties against human epithelial lung carcinoma cells. These findings indicate potential applications in anticancer drug development (Nurieva et al., 2015).

  • Development of Beta-Turn Mimetics : Research on the synthesis of 7- and 8-substituted dipeptide beta-turn mimetic azabicyclo[4.3.0]nonane amino acid esters has shown the potential of 7-amino-7-oxoheptanoic acid derivatives in the development of new receptor ligands. These compounds could be crucial in designing drugs that mimic protein secondary structures (Wang et al., 2002).

Safety And Hazards

The safety data sheet for 7-Aminoheptanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-amino-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGGBVDRZUZSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558914
Record name 7-Amino-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-7-oxoheptanoic acid

CAS RN

6705-64-2
Record name 7-Amino-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-7-oxoheptanoic acid
Reactant of Route 2
Reactant of Route 2
7-Amino-7-oxoheptanoic acid
Reactant of Route 3
Reactant of Route 3
7-Amino-7-oxoheptanoic acid
Reactant of Route 4
7-Amino-7-oxoheptanoic acid
Reactant of Route 5
7-Amino-7-oxoheptanoic acid
Reactant of Route 6
7-Amino-7-oxoheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.